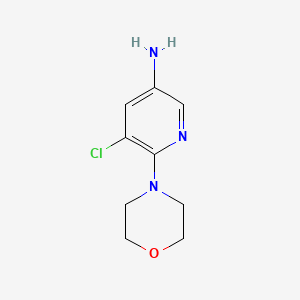

5-Chloro-6-morpholinopyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClN3O |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

5-chloro-6-morpholin-4-ylpyridin-3-amine |

InChI |

InChI=1S/C9H12ClN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2 |

InChI Key |

OWXAIDVXSIUTRU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)N)Cl |

Origin of Product |

United States |

Nomenclature and Structural Positioning Within Nitrogen Containing Heterocycles

5-Chloro-6-morpholinopyridin-3-amine is systematically named according to the IUPAC nomenclature, which precisely describes its chemical structure. The core of the molecule is a pyridine (B92270) ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents on this pyridine ring are located at specific positions: a chloro group at position 5, a morpholino group at position 6, and an amino group at position 3.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of biologically active molecules, including a large percentage of all physiologically active chemical compounds. nih.gov The pyridine ring, in particular, is a prevalent feature in numerous FDA-approved drugs, owing to its ability to engage in various biological interactions, such as hydrogen bonding and π–π stacking, which are crucial for molecular recognition at receptor sites. nih.gov The incorporation of a morpholine (B109124) ring, a saturated six-membered heterocycle containing both nitrogen and oxygen atoms, is a common strategy in medicinal chemistry to enhance the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability. mdpi.com The combination of these two heterocyclic systems in this compound results in a scaffold with a unique blend of structural rigidity and flexibility, making it an attractive starting point for chemical exploration.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Heterocycle | Pyridine |

| Substituent at C3 | Amino (-NH2) |

| Substituent at C5 | Chloro (-Cl) |

| Substituent at C6 | Morpholino |

Significance in Medicinal Chemistry and Organic Synthesis Research

The significance of 5-Chloro-6-morpholinopyridin-3-amine in medicinal chemistry is largely attributed to its role as a key intermediate in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. nih.gov The pyridine-morpholine scaffold has been identified as a "privileged structure" for targeting the ATP-binding site of various kinases.

The morpholine (B109124) moiety, in particular, has been shown to form crucial hydrogen bond interactions with the hinge region of the kinase active site, a key determinant of binding affinity and selectivity. glpbio.comnih.gov The chloro and amino substituents on the pyridine (B92270) ring provide handles for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.

In organic synthesis, the preparation of substituted aminopyridines like this compound is an active area of research. Various synthetic strategies have been developed to access this and related scaffolds, often involving nucleophilic aromatic substitution reactions on appropriately functionalized pyridine precursors. The reactivity of the chloro and amino groups allows for a diverse range of chemical transformations, enabling the construction of extensive libraries of compounds for biological screening.

Overview of Research Trajectories for Pyridine Morpholine Conjugates

Direct Synthesis Routes to this compound and its Core Analogues

The construction of the this compound scaffold is typically achieved through a multi-step process starting from readily available halogenated pyridines.

A prevalent and efficient method for synthesizing the core structure of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the electronic properties of the pyridine ring, which is activated towards nucleophilic attack by the presence of electron-withdrawing groups. nih.gov The nitrogen atom within the pyridine ring, along with substituents like a nitro group, significantly enhances the ring's electrophilicity, facilitating the displacement of a halide leaving group. nih.govresearchgate.net

The synthesis commences with the reaction between 2-chloro-5-nitropyridine (B43025) and morpholine. In this SNAr reaction, the morpholine acts as the nucleophile, attacking the carbon atom bearing the chloro substituent at the 2-position of the pyridine ring. The nitro group at the 5-position serves as a powerful electron-withdrawing group, activating the ring for this substitution. This reaction proceeds via an addition-elimination mechanism, forming a Meisenheimer complex intermediate before the chloride ion is expelled. researchgate.netnih.gov The result of this step is the intermediate compound, 4-(5-nitro-2-pyridyl)morpholine.

The reaction conditions for this nucleophilic substitution can vary, but it is typically carried out in a suitable solvent and may involve the use of a base to neutralize the HCl generated.

Table 1: Representative Conditions for Synthesis of 4-(5-nitro-2-pyridyl)morpholine

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product | Reference |

|---|---|---|---|---|---|---|

| 2-chloro-5-nitropyridine | Morpholine | Ethanol (B145695) | N/A | Reflux | 4-(5-nitro-2-pyridyl)morpholine | researchgate.net |

| 2-chloro-5-nitropyridine | Morpholine | DMF | K2CO3 | 120 °C | 4-(5-nitro-2-pyridyl)morpholine | mdpi.comresearchgate.net |

| 2-chloro-5-nitropyridine | N-phenylpiperazine | N/A | Novel Method | N/A | 1-(5-nitropyridin-2-yl)-4-phenylpiperazine | researchgate.net |

The second and final step in this sequence is the reduction of the nitro group on the 4-(5-nitro-2-pyridyl)morpholine intermediate to a primary amine, yielding the target compound, this compound. Catalytic transfer hydrogenation is a widely employed method for this transformation due to its efficiency, mild reaction conditions, and safety, as it avoids the use of high-pressure hydrogen gas. nih.govutrgv.edu

In this process, a palladium on carbon (Pd/C) catalyst is used in conjunction with a hydrogen donor, such as ammonium (B1175870) formate (B1220265) (HCOONH4). researchgate.netfigshare.com Ammonium formate decomposes in the presence of the palladium catalyst to generate hydrogen, carbon dioxide, and ammonia (B1221849) in situ. nih.gov This method is highly effective for the reduction of aromatic nitro compounds and is compatible with a wide range of other functional groups, including halogens and heterocyclic systems. nih.govresearchgate.net The reaction is typically performed in a solvent like methanol (B129727) or ethanol at room or slightly elevated temperatures. utrgv.eduresearchgate.net

Table 2: Conditions for Catalytic Transfer Hydrogenation of Nitroarenes

| Substrate | Catalyst | Hydrogen Donor | Solvent | Temperature | Product | Key Feature | Reference |

|---|---|---|---|---|---|---|---|

| Aromatic Nitro Compounds | Pd/C | Ammonium Formate | N/A | N/A | Aromatic Amines | Mechanochemical, solvent-free approach | nih.gov |

| Aromatic Nitro Compounds | Pd/C | Ammonium Formate | Ethanol | Room Temp. | Aromatic Amines | High efficiency (>99% yield), recyclable catalyst | researchgate.netfigshare.com |

| Aromatic Nitro Compounds | 5% Pt/C | Ammonium Formate | N/A | N/A | Aromatic Amines | No hydrogenolysis of halogens | researchgate.net |

| 2-nitrobenzaldehyde | Fe | N/A | Acetic Acid | 95-110 °C | Quinolines | Domino nitro reduction-heterocyclization | mdpi.com |

While the two-step synthesis from 2-chloro-5-nitropyridine is direct, other regioselective methods exist for constructing substituted pyridin-3-amine systems. These strategies offer alternative pathways to access diverse analogues. One approach involves the use of pyridyne intermediates. nih.gov The generation of a 3,4-pyridyne allows for subsequent nucleophilic addition. However, controlling the regioselectivity of this addition to favor the C3 position can be challenging. nih.gov Research has shown that substituents on the pyridine ring can influence the distortion of the aryne bond and direct the regioselectivity of nucleophilic attack. nih.gov

Another powerful strategy is the formal (3+3) cycloaddition reaction. For instance, the reaction of enamines with unsaturated aldehydes or ketones can afford highly substituted pyridine scaffolds in a practical and scalable manner. acs.org This method provides regioselective access to various pyridine derivatives, which could be adapted for the synthesis of pyridin-3-amine cores. acs.org Additionally, transition-metal-free reactions, such as the coupling of pyridine N-oxides with arynes generated from silylaryl triflates, offer a mild and regioselective route to 3-substituted pyridines. researchgate.net

Synthesis via Nucleophilic Aromatic Substitution on Halogenated Pyridines

Derivatization Strategies and Analog Generation from this compound

The primary amine at the 3-position of this compound is a key functional handle for further chemical modification, allowing for the generation of a wide array of analogues.

A common derivatization strategy is the acylation of the 3-amino group to form amide derivatives. This transformation is typically achieved by reacting this compound with an acylating agent, such as an acyl chloride, anhydride (B1165640), or a carboxylic acid activated with a coupling reagent. nih.gov These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies.

The reaction conditions for acylation are generally straightforward. When using a reactive acylating agent like an acyl chloride, the reaction is often performed in an inert solvent in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to scavenge the HCl byproduct. If starting from a carboxylic acid, coupling agents such as carbodiimides or phosphonium (B103445) salts are employed to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

Table 3: General Conditions for Amide Formation

| Amine Substrate | Acylating Agent | Coupling Reagent/Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Primary/Secondary Amine | Carboxylic Acid | N-chlorophthalimide / PPh3 | N/A | Amide | nih.gov |

| 5-s-aminomethyl oxazolidione | 5-chlorothiophene-2-carbonyl chloride | Pyridine | N/A | Rivaroxaban (an amide) | e-journals.in |

| Amine | 6-chloro-5-cyano-picolinic acid | N/A | N/A | Amide | researchgate.net |

Construction of Pyrimidine-Based Analogues

The synthesis of pyrimidine-based structures is of significant interest due to their prevalence in pharmacologically active compounds. nih.gov Halogenated pyrimidines are common starting materials for building substituted pyrimidine (B1678525) rings through nucleophilic aromatic substitution reactions. researchgate.net The primary amine of this compound can act as a nucleophile, attacking an activated pyrimidine core, such as 5-chloro-2,4,6-trifluoropyrimidine.

The reaction typically proceeds via nucleophilic aromatic substitution, where the amine group displaces a halogen atom (commonly fluorine or chlorine) on the pyrimidine ring. nih.govnih.gov The regioselectivity of such reactions can be influenced by the electronic and steric environment of the pyrimidine scaffold. nih.gov For instance, in reactions with 2,4,6-trichloropyrimidine, the C-4 position is often the most reactive site for initial substitution. nih.gov The presence of the bulky morpholino group and the chloro substituent on the pyridinyl amine may influence the reaction's steric hindrance and electronic properties, thereby affecting the final product distribution.

Table 1: General Conditions for Pyrimidine Analogue Construction

| Reactants | Catalyst/Base | Solvent | Temperature | Outcome |

|---|

This table presents generalized conditions based on typical nucleophilic aromatic substitution reactions for pyrimidine synthesis.

Synthesis of Oxazolidinone Derivatives

Oxazolidinones are a critical class of heterocyclic compounds, known for their application as antibacterial agents. nih.gov The synthesis of the oxazolidinone ring can be achieved through various routes, many of which can utilize a primary amine as a key starting material. nih.govnih.gov The amine group of this compound can be incorporated into an oxazolidinone scaffold, typically by reacting with a suitable three-carbon synthon.

One common method involves the reaction of an aromatic amine with an epoxide, such as glycidol (B123203) or its derivatives, followed by cyclization with a carbonylating agent like phosgene, carbonyldiimidazole (CDI), or a chloroformate. nih.gov For example, the reaction of 4-(4-aminophenyl)-3-morpholinone with other reagents is a step in the synthesis of a complex oxazolidinone, highlighting the utility of amino-aryl compounds in this context. google.com The amine of this compound could similarly be N-acylated and then cyclized to form the desired heterocyclic ring.

Incorporation into Indole-2-carboxamide Scaffolds

Indole-2-carboxamides are recognized for their potential as antiproliferative and antitubercular agents. nih.govnih.gov The synthesis of these scaffolds is commonly achieved through an amide coupling reaction between an indole-2-carboxylic acid and a primary or secondary amine. The primary amine of this compound is well-suited for this transformation.

The reaction involves the activation of the carboxylic acid group, typically using coupling reagents such as BOP (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) with HOBt (hydroxybenzotriazole). nih.govnih.gov The activated acid then reacts with the amine to form a stable amide bond. This method allows for the direct incorporation of the 5-chloro-6-morpholinopyridinyl moiety into the indole-2-carboxamide framework, facilitating the creation of novel and potentially bioactive molecules.

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, in particular, facilitates the coupling of amines with aryl halides. wikipedia.org This reaction can be applied to this compound in two distinct ways. First, the primary amine can act as the nucleophile, coupling with a different aryl or heteroaryl halide. Second, the chloro-substituent on the pyridine ring can serve as the electrophilic partner, reacting with another amine.

The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., BINAP, Xantphos, DPEphos), and base (e.g., Cs₂CO₃, NaOtBu) is crucial for achieving high yields and selectivity. wikipedia.orgresearchgate.net The reaction conditions can be optimized to favor the amination of an aryl bromide in the presence of a heteroaryl chloride, demonstrating the potential for selective functionalization. nih.gov This methodology provides a versatile route to construct complex biaryl amines and other elaborate nitrogen-containing structures from the this compound core. mdpi.comnih.gov

Table 2: Typical Components of a Buchwald-Hartwig Amination Reaction

| Component | Examples | Purpose |

|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | In-situ generation of the active Pd(0) catalyst. |

| Ligand | BINAP, Xantphos, fluorenylphosphines | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgresearchgate.net |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Promotes deprotonation of the amine and facilitates reductive elimination. researchgate.net |

| Solvent | Toluene (B28343), Dioxane, DMF | Provides the medium for the reaction. |

Williamson Ether Synthesis and Analogous Ether Formation

The Williamson ether synthesis is a classic method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide. wikipedia.orgmasterorganicchemistry.com While the direct application to an unactivated aryl chloride like that in this compound is challenging under traditional conditions, analogous nucleophilic aromatic substitution reactions can lead to ether formation.

For an aryl halide to be susceptible to nucleophilic substitution by an alkoxide without a metal catalyst, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups. In the case of this compound, the pyridine nitrogen atoms do provide some activation. However, palladium-catalyzed C-O coupling reactions (a variation of the Buchwald-Hartwig reaction) are generally more efficient for forming aryl ethers from aryl halides. While a tertiary amine present in the molecule should not interfere with a standard Williamson synthesis, the low reactivity of the aryl chloride makes this pathway less favorable than cross-coupling methods. quora.com

Efficiency and Yield Optimization in Synthetic Pathways

Optimizing reaction conditions is paramount for achieving high efficiency and yields in the synthesis of derivatives from this compound. Factors such as solvent, temperature, catalyst, and the nature of the base can have a profound impact on the outcome of a reaction.

Analysis of Reaction Conditions and Solvent Effects

The choice of solvent is a critical parameter in synthetic chemistry. In nucleophilic aromatic substitution reactions, polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are often employed to dissolve the reactants and facilitate the reaction. nih.gov For instance, in the synthesis of pyrimidine derivatives, acetonitrile is a common solvent, often used with a base like DIPEA at temperatures ranging from 0 °C to room temperature to control selectivity. nih.gov

In palladium-catalyzed reactions, aprotic solvents such as toluene and dioxane are frequently used. The basicity of reactants and additives also plays a crucial role. In amide coupling reactions, the choice of a proton capture agent (PCA) or base can affect the yield, with weakly basic PCAs sometimes being more favorable to prevent side reactions. nih.gov A comprehensive evaluation of solvents and bases is often necessary to resolve issues like reactant decomposition or poor stirrability, ultimately leading to an optimized and high-yielding synthetic pathway. nih.gov

Intermediate Compound Generation and Purification

The generation of this compound as a key intermediate, particularly in the synthesis of anticoagulants like Apixaban, involves a multi-step synthetic sequence. The primary route often commences from readily available starting materials, proceeding through several key intermediate compounds that require careful generation and purification to ensure the desired product's quality and yield.

A common synthetic strategy begins with p-nitroaniline. This starting material undergoes a series of transformations to build the core pyridinone structure. One crucial intermediate formed is 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. The synthesis of this and subsequent intermediates is often carried out in a step-wise manner, with purification at each stage being critical. For instance, the reaction of p-nitroaniline with 5-chlorovaleryl chloride under alkaline conditions leads to an amidated and cyclized intermediate. google.com This intermediate can then be subjected to dichlorination to form a precursor suitable for subsequent reactions. google.com

The introduction of the morpholine moiety is a key step, typically achieved through a nucleophilic substitution reaction where a chlorinated precursor is treated with morpholine. google.com The reaction conditions, such as solvent and temperature, are optimized to ensure complete substitution and minimize side products. Following the introduction of the morpholine group, a subsequent reduction of the nitro group to an amine is necessary to yield the final this compound.

The following table summarizes the key intermediates and their role in the synthesis:

| Intermediate Compound | Precursor | Key Transformation | Purification Method |

| N-(4-nitrophenyl)-5-chloropentanamide | p-Nitroaniline, 5-Chlorovaleryl chloride | Amidation | Not specified |

| 1-(4-nitrophenyl)piperidin-2-one | N-(4-nitrophenyl)-5-chloropentanamide | Intramolecular cyclization | Recrystallization |

| 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | 1-(4-nitrophenyl)piperidin-2-one | Dichlorination | Not specified |

| 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one | Elimination | Not specified |

| 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one | 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one | Nucleophilic substitution with morpholine | Filtration and washing with water wjpsonline.com |

| This compound | 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (after nitro reduction) | Aromatization and other transformations | Not specified |

Exploration of Alternative Synthetic Precursors

The exploration of alternative synthetic precursors for the synthesis of this compound and related compounds is primarily driven by the need for more cost-effective, scalable, and efficient manufacturing processes. The initial synthetic routes for Apixaban, for which this compound is an intermediate, often utilized expensive starting materials, prompting research into more economical alternatives. wjpsonline.com

One of the most significant shifts in precursor selection has been the move away from p-iodoaniline towards p-nitroaniline. wjpsonline.com Although p-iodoaniline allows for certain coupling reactions, its high cost makes it less suitable for commercial-scale production. wjpsonline.com In contrast, p-nitroaniline is a more economical and readily available starting material. google.comwjpsonline.com The synthetic routes starting from p-nitroaniline have been developed to be robust and commercially viable, aiming to overcome the limitations of earlier methods. wjpsonline.com

The table below outlines a comparison of different precursors and the rationale for their use:

| Precursor | Advantages | Disadvantages |

| p-Iodoaniline | Allows for direct coupling reactions in later stages of some synthetic routes. wjpsonline.com | High cost, making it less economical for large-scale manufacturing. wjpsonline.com |

| p-Nitroaniline | Low cost and readily available, making the overall process more economical. google.comwjpsonline.com | Requires an additional step for the reduction of the nitro group to an amine. |

| 4-Chloronitrobenzene | Inexpensive starting material used in some developed practical and efficient processes. researchgate.net | The synthetic route may involve more steps compared to starting from an aniline (B41778) derivative. |

The continuous exploration of alternative precursors and synthetic routes is a critical aspect of pharmaceutical process development, aiming to enhance the efficiency, sustainability, and economic viability of manufacturing vital intermediates like this compound.

Intrinsic Reactivity of Pyridine and Amine Functionalities

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further modulated by the substituents. The amino and morpholino groups are electron-donating, increasing the electron density of the ring, while the chloro group is electron-withdrawing.

The primary amino group at the 3-position is a key site of nucleophilic reactivity in this compound. The lone pair of electrons on the nitrogen atom allows it to react with a variety of electrophiles. The nucleophilicity of this amino group is influenced by the electronic effects of the other substituents on the pyridine ring. The electron-donating morpholino group at the 6-position and, to a lesser extent, the amino group itself, increase the electron density on the ring, which can enhance the nucleophilicity of the exocyclic amino group. Conversely, the electron-withdrawing chloro group at the 5-position and the nitrogen atom within the pyridine ring tend to decrease its nucleophilicity compared to a simple aniline.

This amino group can undergo typical reactions of primary aromatic amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides, although this can sometimes lead to multiple alkylations.

Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various subsequent reactions, such as Sandmeyer reactions.

The reactivity of the amino group is a critical factor in the synthesis of derivatives of this compound.

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the ring nitrogen atom. However, the presence of the strongly activating amino and morpholino groups can facilitate electrophilic attack. The directing influence of these substituents is crucial in determining the position of substitution.

The amino group is a powerful ortho-, para-director. In this molecule, the positions ortho to the amino group are positions 2 and 4. The morpholino group is also an ortho-, para-director. The position ortho to the morpholino group is position 5 (already substituted with chlorine). The position para to the morpholino group is position 3 (substituted with the amino group). The chloro group is an ortho-, para-director but is deactivating.

Considering the combined directing effects, the most likely position for electrophilic attack would be the 4-position, which is ortho to the strongly activating amino group and para to the activating morpholino group (considering the nitrogen of the morpholine). The 2-position is also activated by the amino group but is adjacent to the ring nitrogen, which can sterically and electronically disfavor attack.

Mechanistic Elucidation of Key Derivatization Reactions

The derivatization of this compound can be achieved through reactions targeting the amino group, the pyridine ring, or the chloro substituent.

Regioselectivity is a critical aspect of the derivatization of this compound. In nucleophilic aromatic substitution (SNAr) reactions, the chloro group is a potential leaving group. The positions ortho and para to the electron-withdrawing pyridine nitrogen are activated towards nucleophilic attack. In this molecule, the chloro group is at the 5-position. The rate of this substitution is influenced by the nature of the nucleophile and the reaction conditions.

In electrophilic substitutions on the ring, as discussed earlier, the 4-position is the most probable site of reaction due to the concerted directing effects of the amino and morpholino groups.

Modern synthetic methodologies, particularly transition-metal-catalyzed cross-coupling reactions, offer powerful tools for the derivatization of this compound.

Palladium-catalyzed Cross-Coupling Reactions: The chloro group at the 5-position can participate in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to form a new carbon-carbon bond at the 5-position, introducing aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: This reaction allows for the coupling of the chloro group with a wide range of primary and secondary amines, providing access to a diverse set of 5-amino-substituted derivatives. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and functional group tolerance.

Heck and Sonogashira Couplings: These reactions can be used to introduce alkenyl and alkynyl groups, respectively, at the 5-position.

The mechanism of these palladium-catalyzed reactions generally involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki), or amine coordination and deprotonation (for Buchwald-Hartwig), followed by reductive elimination. The specific ligands employed play a critical role in stabilizing the palladium intermediates and facilitating the key steps of the catalytic cycle.

| Reaction Type | Reactant | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura Coupling | R-B(OH)2 | Pd catalyst, Base | 5-R-6-morpholinopyridin-3-amine |

| Buchwald-Hartwig Amination | R1R2NH | Pd catalyst, Base | 5-(R1R2N)-6-morpholinopyridin-3-amine |

Stability and Transformation Pathways in Solution

The stability of this compound in solution is dependent on factors such as pH, temperature, and the presence of light or oxidizing agents. The aminopyridine core can be susceptible to degradation under certain conditions.

The morpholine ring is generally stable, but under harsh oxidative conditions, the nitrogen or the adjacent methylene (B1212753) groups could be oxidized. The C-Cl bond can undergo hydrolysis, particularly at elevated temperatures and in the presence of strong nucleophiles or certain catalysts. The primary amino group can be susceptible to oxidation.

In acidic solutions, the basic nitrogen atoms of the pyridine ring, the amino group, and the morpholino group can be protonated. This can affect the molecule's solubility and reactivity. For instance, protonation of the pyridine nitrogen would further deactivate the ring towards electrophilic attack.

Under physiological conditions, the compound's stability would be a key factor in its potential applications. Enzymatic transformations could also be a possible degradation pathway in biological systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Chloro 6 Morpholinopyridin 3 Amine Derivatives

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of aminopyridine scaffolds can be finely tuned by the introduction of various substituents. The electronic properties, size, and position of these groups can dramatically alter a compound's potency, selectivity, and pharmacokinetic characteristics.

Halogen atoms, particularly chlorine, are common substituents in medicinal chemistry due to their unique electronic and steric properties. The chlorine atom at the 5-position of the 5-Chloro-6-morpholinopyridin-3-amine core is expected to significantly influence its activity. As an electron-withdrawing group, the chlorine atom modulates the electron density of the pyridine (B92270) ring, which can affect the pKa of the ring nitrogen and the exocyclic amino group, thereby influencing ionization at physiological pH and potential ionic interactions with a biological target.

In broader studies of heterocyclic compounds, halogen substitution has demonstrated variable effects on potency. For instance, in a comprehensive SAR study on tricyclic pyridine inhibitors of farnesyl-protein transferase, chloro, bromo, and iodo analogues were found to be equipotent, while the corresponding fluoro analogue was an order of magnitude less active. nih.gov This suggests that both the electronegativity and the size of the halogen are critical factors. Larger halogens may engage in favorable halogen bonding interactions with the target protein, a recognized non-covalent interaction in drug design. acs.org The presence of a 6-chloro group in 1-phenylbenzazepine scaffolds has been shown to enhance affinity for the D1 receptor. mdpi.com This highlights the context-dependent nature of halogen substitution, where its impact is determined by the specific topology and chemical environment of the target's binding site.

Table 1: Comparative Activity of Halogenated Analogs in a Tricyclic Pyridine System Data synthesized from findings on related scaffolds to illustrate the potential impact of halogen substitution.

| Halogen at Position X | Relative Potency | Reference |

| Fluoro | Lower | nih.gov |

| Chloro | High | nih.gov |

| Bromo | High | nih.gov |

| Iodo | High | nih.gov |

This interactive table is based on general findings for halogenated pyridine systems and illustrates that potency does not always correlate linearly with electronegativity.

The electronic nature of substituents on the pyridine ring is a key determinant of biological activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's interaction with its target. EDGs increase the electron density of the aromatic system, which can enhance pi-pi stacking interactions or cation-pi interactions. Conversely, EWGs decrease the ring's electron density, which can be crucial for interactions with electron-rich domains of a target protein.

Studies on analogous systems have shown these effects clearly. In one study on tyramine (B21549) oxidase inhibitors, derivatives with electron-donating substituents (like methyl or methoxy (B1213986) groups) on an aromatic ring showed increased inhibitory potency. nih.gov In contrast, those with electron-withdrawing substituents (like trifluoromethyl) exhibited decreased activity. nih.gov This suggests that for that particular target, an electron-rich moiety is preferred for optimal interaction. The synthesis of various aminopyridine derivatives is often pursued with a range of both electron-donating and electron-withdrawing groups to fully explore the chemical space and optimize target engagement. researchgate.net

Table 2: Effect of Aromatic Ring Substituents on Tyramine Oxidase Inhibition This table illustrates the typical effects of EDGs and EWGs on the biological activity of a related compound class.

| Substituent Type | Example Group | Effect on IC50 | Reference |

| Electron-Donating | Methyl (-CH3) | Decreased (Higher Potency) | nih.gov |

| Electron-Donating | Methoxy (-OCH3) | Decreased (Higher Potency) | nih.gov |

| Electron-Withdrawing | Trifluoromethyl (-CF3) | Increased (Lower Potency) | nih.gov |

| Electron-Withdrawing | Chloro (-Cl) | No significant change | nih.gov |

This interactive table demonstrates how electronic properties of substituents can modulate inhibitory activity.

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in determining the biological activity of a molecule. While this compound itself is achiral, derivatives can incorporate chiral centers, leading to enantiomers or diastereomers that may exhibit significantly different activities. The morpholine (B109124) ring exists in a flexible chair-like conformation, which can influence how the molecule presents its binding motifs to a target. nih.gov

The specific orientation of substituents can be the difference between a potent inhibitor and an inactive compound. For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Although specific stereochemical studies on this compound derivatives are not detailed in the available literature, the principle remains fundamental. In the development of diastereomeric arylcyclopropylamines, for example, the trans-isomers were consistently found to be more potent enzyme inhibitors than the cis-isomers, underscoring the importance of precise spatial arrangement for optimal target engagement. nih.gov

Modulation of Molecular Recognition via Core and Linker Variations

The core scaffold and its appended moieties are fundamental to how a molecule is recognized by its biological target. Variations in the core structure and linking groups can alter binding affinity, selectivity, and pharmacokinetic properties.

The morpholine ring is a "privileged pharmacophore" frequently used in medicinal chemistry. nih.govresearchgate.net Its inclusion in a molecule like this compound is strategic for several reasons. The morpholine moiety can enhance a compound's potency through direct molecular interactions with a target protein. nih.govnih.govacs.org The oxygen atom is a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions. nih.gov

Furthermore, the morpholine group significantly influences the physicochemical properties of the parent molecule. It often improves aqueous solubility and can modulate the basicity of the nitrogen atom, which has a pKa value close to physiological pH. nih.govacs.org This can lead to improved pharmacokinetic profiles, including better absorption and distribution. researchgate.netsci-hub.se In many drug candidates, the morpholine ring serves either as an integral part of the pharmacophore that binds directly to an enzyme or receptor active site or as a scaffold that correctly orients other critical functional groups for binding. acs.orgsci-hub.se

The pyridine ring serves as the central scaffold, and the specific arrangement of its substituents is paramount for molecular recognition. The relative positioning of the 3-amino, 5-chloro, and 6-morpholino groups creates a distinct three-dimensional pharmacophore pattern that must complement the binding site of the target protein. The nitrogen atom within the pyridine ring is a potential hydrogen bond acceptor, and its location relative to other functional groups is a key determinant of the binding geometry.

SAR studies on other pyridine-containing molecules have consistently shown that the substitution pattern is crucial for activity. For example, in a series of farnesyl-protein transferase inhibitors, substitution at the 3-position of the pyridine ring was explored extensively, revealing that small alkyl groups were optimal for potency, while bulky groups like phenyl or polar groups like amino and hydroxyl were detrimental. nih.gov This demonstrates that the binding pocket has strict steric and electronic requirements. The specific orientation of the pyridine core in this compound ensures that the morpholine, chloro, and amino groups are held in a precise spatial relationship, which is hypothesized to be essential for its biological activity.

Effect of Alkyl, Aryl, and Heteroaryl Substitutions on Activity

The biological activity of derivatives based on the this compound scaffold is significantly influenced by the nature of the substituents appended to its core structure. Research into analogous heterocyclic systems, such as substituted pyrimidines and pyrrolo[2,3-d]pyrimidines, provides a conceptual framework for understanding these effects. nih.govnih.govnih.gov

Alkyl Substitutions: The introduction of alkyl groups can modulate a compound's lipophilicity, steric profile, and metabolic stability. In related heterocyclic series, small alkyl substitutions, such as a methyl group, have been shown to be beneficial for biological activity. nih.gov This is often attributed to favorable hydrophobic interactions within the target's binding pocket. However, increasing the bulkiness of the alkyl substituent can sometimes lead to a decrease in activity due to steric hindrance, preventing optimal binding.

Table 1: Effect of Alkyl Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Compound | Alkyl Substituent (R) | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 1a | -H | 150 |

| 1b | -CH₃ | 75 |

| 1c | -CH₂CH₃ | 120 |

Note: The data in this table is hypothetical and serves to illustrate the potential effects of alkyl substitutions based on general principles observed in related compound series.

Aryl and Heteroaryl Substitutions: The incorporation of aryl and heteroaryl moieties can introduce a range of electronic and steric effects, as well as provide opportunities for additional binding interactions such as pi-stacking and hydrogen bonding. In many kinase inhibitor scaffolds, for instance, the presence of an aryl or heteroaryl group is critical for activity. For a series of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines, the nature of the heteroaryl group at the 2-position was found to be a key determinant of anti-cancer activity. nih.gov Specifically, heteroaryl groups containing a nitrogen atom positioned to interact with the hinge region of a kinase are often favored.

Table 2: Effect of Aryl/Heteroaryl Substitution on Biological Activity (Hypothetical Data for Illustrative Purposes)

| Compound | Aryl/Heteroaryl Substituent (Ar) | Biological Activity (IC₅₀, nM) |

|---|---|---|

| 2a | Phenyl | 98 |

| 2b | 4-Methoxyphenyl | 52 |

| 2c | 4-Chlorophenyl | 110 |

| 2d | Pyridin-4-yl | 45 |

Note: The data in this table is hypothetical and intended to illustrate the potential impact of different aryl and heteroaryl substitutions based on established medicinal chemistry principles.

Pharmacophore Modeling and Design Principles from SAR Data

Pharmacophore modeling is a powerful computational tool used to distill the key steric and electronic features of a molecule that are essential for its biological activity. nih.govnih.gov By analyzing the SAR data from a series of active compounds, a three-dimensional model can be constructed that highlights the crucial interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers.

For a molecule like this compound, a typical pharmacophore model would likely include:

A hydrogen bond donor: The amine group at the 3-position is a prime candidate for forming a crucial hydrogen bond with a target protein.

A hydrogen bond acceptor: The nitrogen atoms within the pyridine ring and the oxygen atom of the morpholine group can act as hydrogen bond acceptors.

A hydrophobic/aromatic feature: The pyridine ring itself provides a hydrophobic and aromatic core.

A halogen bond acceptor: The chlorine atom at the 5-position can participate in halogen bonding, a specific type of non-covalent interaction that has been increasingly recognized for its importance in drug-target binding.

The morpholine group often serves to enhance solubility and can occupy a solvent-exposed region of the binding pocket. The design principles derived from SAR and pharmacophore modeling would suggest that successful analogs of this compound should maintain these key interaction features. Modifications would be targeted at regions where substitutions are well-tolerated, allowing for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic parameters. For instance, substitutions on an appended aryl ring could be used to explore additional hydrophobic pockets or to introduce vectors for improving metabolic stability without disrupting the core binding interactions.

In Vitro Biological Evaluation and Mechanistic Pharmacology of 5 Chloro 6 Morpholinopyridin 3 Amine Derivatives

Target Engagement and Binding Affinity Studies

The primary mechanism of action for derivatives of the 5-chloro-aminopyridine scaffold, to which 5-Chloro-6-morpholinopyridin-3-amine belongs, appears to be the inhibition of specific protein kinases. These enzymes are critical regulators of various cellular functions, and their dysregulation is a hallmark of many diseases, including cancer.

Inhibition of Kinase Activity (e.g., CDK6/9, DAPK1/CSF1R)

Research into 5-chloro-aminopyridine derivatives has revealed a potent and selective inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key transcriptional kinase that, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). This complex phosphorylates the C-terminal domain of RNA Polymerase II, a critical step in the elongation phase of gene transcription. nih.govnih.gov Inhibition of CDK9 leads to a decrease in the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, which are crucial for the survival of cancer cells. nih.gov

The company GenFleet Therapeutics has developed a highly selective CDK9 inhibitor, GFH009, which is based on the 5-chloro-aminopyridine scaffold. genfleet.comgenfleet.com Preclinical data for compounds from this class demonstrate potent inhibition of the CDK9/Cyclin T1 complex. For instance, GFH009 exhibits a half-maximal inhibitory concentration (IC50) of 9 nM against the CDK9/Cyclin T1 complex. This high degree of potency is coupled with significant selectivity, with studies on related compounds showing over 100-fold greater selectivity for CDK9 compared to other CDK subtypes. genfleet.com

While the primary target appears to be CDK9, the broader kinase inhibitory profile, including activity against CDK6, Death-Associated Protein Kinase 1 (DAPK1), and Colony-Stimulating Factor 1 Receptor (CSF1R), for the specific compound this compound has not been extensively detailed in publicly available literature. However, the data for related compounds highlight the potential of this chemical class as potent kinase inhibitors.

Table 1: Inhibitory Activity of a Representative 5-Chloro-aminopyridine Derivative (GFH009) Against CDK9

| Kinase Target | IC50 (nM) |

| CDK9/Cyclin T1 | 9 |

This table presents data for GFH009, a potent and highly selective CDK9 inhibitor from the same chemical class as this compound.

Adenosine (B11128) Kinase Inhibition

There is currently no publicly available scientific literature that has evaluated this compound or its close derivatives for inhibitory activity against adenosine kinase.

Interaction with G-protein Coupled Receptors (GPCRs)

There is currently no publicly available scientific literature detailing any direct interaction or binding affinity of this compound or its close derivatives with any G-protein Coupled Receptors.

Cellular Effects and Phenotypic Screening

The potent inhibition of key cellular targets, such as CDK9, by derivatives of this compound translates into significant effects on cancer cells in vitro. These effects are primarily characterized by a reduction in cell proliferation and viability, as well as modulation of the cell cycle.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines (in vitro)

The antiproliferative activity of selective CDK9 inhibitors derived from the 5-chloro-aminopyridine scaffold has been demonstrated across a range of human cancer cell lines, particularly those of hematological origin. genfleet.com The cytotoxic effects are believed to be a direct consequence of the inhibition of transcription of key survival proteins.

For the representative compound GFH009, potent antiproliferative activity has been observed in a variety of human hematologic malignancy cell lines, with IC50 values often in the sub-micromolar range. For example, in the MV-4-11 acute myeloid leukemia cell line, compounds of this class have shown significant activity. This demonstrates that the potent kinase inhibition observed in biochemical assays translates to effective inhibition of cancer cell growth in a cellular context.

Table 2: Antiproliferative Activity of a Representative 5-Chloro-aminopyridine Derivative (GFH009) in Hematologic Malignancy Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Various | Hematologic Malignancies | < 0.2 |

This table presents generalized data for GFH009 in a panel of 10 human hematologic malignancy cell lines, with 7 of the 10 lines showing IC50 values below 0.2 µM.

Modulation of Cell Cycle Progression (in vitro)

CDK9 is primarily known as a transcriptional kinase and, unlike other CDKs such as CDK4/6, its activity does not fluctuate significantly throughout the cell cycle. nih.gov However, by inhibiting the transcription of proteins essential for cell cycle progression, CDK9 inhibitors can indirectly lead to cell cycle arrest. nih.gov The inhibition of CDK9 can lead to the downregulation of proteins that are necessary for the transition between different phases of the cell cycle, ultimately leading to a halt in proliferation. The primary cellular response to potent CDK9 inhibition is often the induction of apoptosis, or programmed cell death, rather than a specific cell cycle phase arrest. acs.org This is due to the rapid depletion of anti-apoptotic proteins that are under the transcriptional control of CDK9. nih.gov

Induction of Cellular Apoptosis (in vitro)

Research into related heterocyclic compounds indicates potential for apoptosis induction. For instance, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives were evaluated for their pro-apoptotic effects. nih.gov In human pancreatic cancer cells (Panc-1), specific derivatives, designated as 5f and 5g , demonstrated a significant capacity to induce apoptosis. nih.gov

These compounds were observed to elevate the levels of key apoptosis-promoting proteins. Compared to untreated control cells, compounds 5f and 5g increased caspase-8 levels by 25-fold and 23-fold, respectively. nih.gov Furthermore, they induced a 37- and 36-fold increase in the pro-apoptotic protein Bax. nih.gov This was accompanied by a notable down-regulation of the anti-apoptotic protein Bcl-2, with an efficacy comparable to the known apoptosis inducer, staurosporine. nih.gov The activity of these compounds is further highlighted by their ability to significantly increase the expression of caspase-3, a critical executioner caspase in the apoptotic pathway. nih.gov

Similarly, studies on lH-pyrazolo[3,4-b]quinolin-3-amine derivatives have shown their ability to induce apoptosis in colon cancer cell lines. nih.gov One derivative, QTZ05 , was found to cause cell cycle arrest at the sub-G1 phase and induce apoptosis in HCT-116 cells in a concentration-dependent manner, as characterized by chromatin condensation. nih.gov Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives also identified compounds that induce apoptosis in cancer cells, marked by a decrease in mitochondrial membrane potential and an increase of cells in the sub-G1 phase. mdpi.com

Quinazoline derivatives have also been implicated in apoptosis. For example, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8) was shown to induce intrinsic apoptosis in colon cancer cells by activating caspase-9 and the executioner caspases-3 and 7, leading to nuclear fragmentation. mdpi.com

Table 1: In Vitro Apoptotic Activity of Related Heterocyclic Compounds

| Compound Class | Specific Derivative(s) | Cell Line | Key Apoptotic Events Observed (in vitro) |

|---|---|---|---|

| 5-chloro-indole-2-carboxamides | 5f, 5g | Panc-1 | Increased caspase-3, -8; Increased Bax; Decreased Bcl-2 nih.gov |

| lH-pyrazolo[3,4-b]quinolin-3-amines | QTZ05 | HCT-116 | Sub-G1 cell cycle arrest; Chromatin condensation nih.gov |

| Guanidine Derivatives | 24 | Cancer cells | Decreased mitochondrial membrane potential; Increased sub-G1 phase cells mdpi.com |

Neuroprotective Mechanisms (e.g., Autophagy Enhancement, Bcl-2 Induction) (in vitro)

While direct evidence for neuroprotection by this compound derivatives is not available, research on analogous structures provides some insights. A study on N-(5-chloro-2-hydroxyphenyl)-2-(morpholin-4-yl-methyl) benzamide , a calcineurin inhibitor, demonstrated neuroprotective effects in SHSY-5Y cells subjected to 6-hydroxydopamine (6OHDA)-induced toxicity. nih.gov This compound was found to significantly reduce intracellular reactive oxygen species (ROS) and reverse α-synuclein overexpression, suggesting a potential to mitigate molecular pathologies associated with Parkinson's disease. nih.gov

The role of Bcl-2 in neuroprotection has been explored in other contexts. For example, the induction of Bcl-2 protein expression was observed following exposure of cortical cultures to alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA). nih.gov This suggests that Bcl-2 induction could be a protective response to limit neuronal damage. nih.gov Furthermore, research on fiscalin derivatives in SH-SY5Y cells has shown that certain derivatives can protect against cytotoxicity induced by neurotoxins like 1-methyl-4-phenylpyridinium (MPP+) and iron (III). nih.gov

Antimicrobial and Antiparasitic Activity Assessments (in vitro)

Although no specific antimicrobial or antiparasitic data for this compound were found, the broader class of quinoline (B57606) and naphthyridine derivatives, which share a nitrogen-containing heterocyclic core, has been extensively studied for these properties.

Antibacterial Efficacy against Gram-Positive Bacteria (in vitro)

Derivatives of related heterocyclic systems have shown notable activity against Gram-positive bacteria. For instance, a series of novel 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)fluoroquinolone derivatives exhibited good inhibitory potency against methicillin-resistant Staphylococcus epidermidis (MRSE) and Streptococcus pneumoniae. nih.gov One compound in this series, 8f , was significantly more potent than reference drugs like ciprofloxacin (B1669076) and levofloxacin (B1675101) against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Naphthyridine derivatives have also been developed as potent antibacterial agents against multidrug-resistant Gram-positive bacteria. mdpi.com

Table 2: In Vitro Antibacterial Activity of Related Pyridine (B92270) and Quinoline Derivatives against Gram-Positive Bacteria

| Compound Class | Specific Derivative(s) | Target Bacteria | MIC Range (µg/mL) | Reference |

|---|---|---|---|---|

| Fluoroquinolone Derivatives | 8a-i | MRSE | 0.25–4 | nih.gov |

Anthelmintic Properties (in vitro)

The potential for anthelmintic activity is suggested by studies on other nitrogen-containing heterocyclic compounds. Research on benzimidazole derivatives has demonstrated in vitro activity against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov Specifically, the derivative BZ12 showed an IC50 of 8.1 µM against the adult stage of T. muris, while BZ6 had an IC50 of 5.3 µM against adult H. polygyrus. nih.gov

Inhibition of Biofilm Formation (in vitro)

The inhibition of bacterial biofilms is a critical area of antimicrobial research. While no data exists for the target compound, studies on 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H)-one derivatives have shown their ability to inhibit biofilm formation by MRSA. nih.gov Compounds with specific substitutions, such as 2,4,6-trimethoxy phenyl (5h ), 4-methylthio phenyl (5j ), and 3-bromo phenyl (5k ), were particularly effective, with IC50 values in the range of 20.7-22.4 μM. nih.gov

Assessment of Potential Drug Resistance (in vitro)

The development of drug resistance is a major challenge in antimicrobial therapy. Research on a potent ALK/EGFR dual kinase inhibitor , which contains a chloro-pyrimidine amine core, has shown its capability to overcome various drug-resistant mutants associated with non-small cell lung cancer (NSCLC). nih.gov While focused on cancer, this highlights the potential for this chemical scaffold to be effective against resistant biological targets. In the context of bacterial resistance, the development of novel agents often involves testing against known resistant strains, as seen with the fluoroquinolone derivatives active against MRSA and MRSE. nih.gov

Antiparasitic Activity against Trypanosoma cruzi (in vitro)nih.gov

A comprehensive review of published scientific literature reveals a notable absence of specific studies on the in vitro antiparasitic activity of this compound and its direct derivatives against Trypanosoma cruzi, the etiological agent of Chagas disease. While the broader class of aminopyridines has been a subject of interest in the development of antiparasitic agents, research explicitly detailing the efficacy and mechanistic pharmacology of this particular substituted pyridinamine scaffold against T. cruzi is not publicly available.

General research into aminopyridine derivatives has shown some promise against various parasitic protozoa. nih.govresearchgate.netnih.govuga.edumdpi.commdpi.commdpi.comnih.govrsc.orgdndi.orgmdpi.com However, the specific structural features of this compound, namely the chloro, morpholino, and amine substitutions on the pyridine ring, would confer a unique electronic and steric profile. This distinct profile necessitates targeted investigation to determine its potential for anti-trypanosomal activity. Without empirical data from in vitro assays, any discussion of its potential efficacy, mechanism of action, or structure-activity relationships in the context of T. cruzi would be purely speculative.

Therefore, this section cannot be completed with the requested detailed research findings and data tables due to the lack of available scientific evidence. Further research is required to explore the potential of this compound and its derivatives as a novel class of therapeutic agents for Chagas disease.

Advanced Characterization and Analytical Methodologies for 5 Chloro 6 Morpholinopyridin 3 Amine and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise molecular structure of 5-Chloro-6-morpholinopyridin-3-amine and its derivatives. These techniques provide detailed information about the compound's atomic composition, connectivity, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including complex heterocyclic systems like substituted aminopyridines. nih.gov Both ¹H NMR and ¹³C NMR are utilized to map the carbon-hydrogen framework of the molecule.

¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, specific chemical shifts (δ) in deuterated chloroform (B151607) (CDCl₃) help identify the protons on the various aromatic rings. mdpi.com

¹³C NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their local electronic environment, allowing for the identification of different functional groups and carbon types (e.g., aromatic, aliphatic). mdpi.commdpi.com For instance, in the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives, ¹H NMR and ¹³C NMR are standard methods for confirming the final chemical structures. nih.gov

Advanced 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), COSY (Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are often employed to unambiguously assign all proton and carbon signals and to determine the connectivity between different parts of the molecule, which is especially crucial for complex derivatives. mdpi.com

Table 1: Example ¹H and ¹³C NMR Data for an Aminopyridine Derivative, 5-(1-Methyl-1H-pyrazol-4-yl)isoquinolin-3-amine mdpi.com

| Technique | Solvent | Chemical Shifts (δ in ppm) |

|---|---|---|

| ¹H NMR | CDCl₃ | 8.86 (s, 1H), 7.71 (d, J = 8.3 Hz, 1H), 7.69 (s, 1H), 7.55 (s, 1H), 7.43 (d, J = 6.4 Hz, 1H), 7.23 (t, 1H), 6.99 (s, 1H), 4.61 (bs, 2H), 3.98 (s, 3H) |

| ¹³C NMR | CDCl₃ | 155.1, 152.0, 139.3, 137.6, 130.9, 129.4, 127.9, 127.2, 124.1, 122.8, 120.4, 97.7, 39.24 |

Note: Data is for a representative complex aminopyridine derivative, not this compound itself.

Mass Spectrometry (MS, HRMS, Q-TOF, ES-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of this compound and its derivatives.

High-Resolution Mass Spectrometry (HRMS) , often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the determination of the elemental formula of a compound with high confidence. mdpi.com Techniques like ESI-Time-of-Flight (ESI-TOF) are commonly used for this purpose. mdpi.com The measured mass is compared to the calculated mass for a proposed formula, with a small mass error confirming the composition.

For example, the characterization of novel synthesized aminopyridines routinely involves HRMS to confirm their molecular formula. mdpi.com The analysis of a griseofulvin (B1672149) derivative, a complex polycyclic compound, was confirmed using ESI-HRMS. mdpi.com Similarly, the structures of novel pyridine (B92270) derivatives have been identified using electron impact mass spectrometry (EI-MS). nih.gov

Table 2: Example HRMS Data for a Substituted Aminopyridine mdpi.com

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |

|---|---|---|---|

| Diethyl 6-dodecyl-2-(tert-butoxycarbonylamino)pyridine-3,4-dicarboxylate | ESI+ | 407.2904 | 407.2900 |

| Diethyl 2-(cyclohexylamino)-6-(4-nitrophenyl)pyridine-3,4-dicarboxylate | ESI+ | 512.2755 | 512.2750 |

Note: Data is for representative aminopyridine derivatives to illustrate the application of the technique.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule. These techniques measure the vibrations of bonds within the molecule, which occur at characteristic frequencies.

IR Spectroscopy , particularly using the Attenuated Total Reflection (ATR) method (ATR-IR), is a rapid and convenient way to obtain an infrared spectrum of a sample. mdpi.com The spectrum displays absorption bands corresponding to specific bond vibrations (e.g., N-H stretch of the amine group, C=C and C=N stretches of the pyridine ring, C-O stretch of the morpholine (B109124) ring, and C-Cl stretch). In the synthesis of 2-amino-3-cyanopyridine derivatives, Fourier-transform infrared (FTIR) spectroscopy is a key technique used to confirm the chemical structures. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are vital for separating this compound from impurities, starting materials, and other byproducts of a chemical reaction, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the most common chromatographic technique for the analysis of pyridine derivatives. nih.gov Developing a robust HPLC method is critical for ensuring the purity and quality of the target compound.

Method development for aminopyridines often involves using reversed-phase columns with a mobile phase consisting of an organic solvent (like acetonitrile (B52724) or methanol), water, and additives to control pH and improve peak shape (e.g., formic acid, ammonium (B1175870) formate). helixchrom.comhelixchrom.com Pyridine and its derivatives are generally hydrophilic, which can make them challenging to retain on standard reversed-phase columns without the use of ion-pairing reagents or specialized mixed-mode columns. helixchrom.comhelixchrom.com Detection is typically performed using a UV detector at a wavelength where the analyte absorbs strongly, such as 254 nm or 275 nm. helixchrom.comhelixchrom.com

Validation of the HPLC method ensures its accuracy, precision, linearity, and robustness for its intended purpose, which is crucial in quality control environments. The purity of synthesized pyridine derivatives is commonly determined by HPLC, with purities often exceeding 98%. nih.gov

Table 3: Example HPLC Conditions for Separation of Pyridine Derivatives

| Parameter | Condition 1 helixchrom.com | Condition 2 helixchrom.com |

|---|---|---|

| Column | Amaze HD | Amaze SC |

| Separation Modes | Hydrogen-bonding, Cation-exchange | Reversed-phase, Cation-exchange |

| Mobile Phase | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm | ACN/Water/AmFm pH 3 gradient |

| Flow Rate | 1.0 mL/min | Not Specified |

| Detection | UV at 275 nm | UV at 254 nm |

| Analytes | Pyridine, Aminopyridine Isomers | Pyridine, Bromopyridine, Bipyridine |

Note: These are general methods for pyridine derivatives and would require optimization for this compound.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and greater sensitivity.

While specific UPLC applications for this compound are not detailed in the provided context, the principles of method development are similar to HPLC. The higher efficiency of UPLC makes it particularly suitable for high-throughput screening, impurity profiling, and the analysis of complex mixtures containing multiple derivatives. The methods developed for HPLC can often be transferred to UPLC systems with appropriate adjustments to flow rate and gradient conditions to leverage the speed and resolution advantages.

Strategies for Derivatization to Enhance Detection and Separation

The analytical determination of this compound and its derivatives can be significantly improved through chemical derivatization. This process involves chemically modifying the analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). researchgate.net The primary amine group on the pyridine ring of this compound is the principal target for derivatization, allowing for the introduction of chromophoric or fluorophoric tags to enhance detection, or to increase volatility for GC analysis. researchgate.net

Derivatization for Enhanced UV-Visible and Fluorescence Detection:

For analyses utilizing HPLC with UV-Visible or fluorescence detectors, derivatization aims to attach a molecule with strong absorption or emission characteristics. libretexts.org Since the native UV absorbance of the compound may not be sufficient for trace-level quantification, introducing a highly conjugated aromatic moiety can substantially increase the molar absorptivity and, consequently, the detection sensitivity. libretexts.org

Common strategies involve reacting the primary amine with specific tagging reagents. For instance, dansyl chloride (Dansyl-Cl) is a versatile reagent that reacts with primary amines to yield highly fluorescent derivatives, which also exhibit strong UV absorption. nih.gov Similarly, 9-fluorenylmethyl chloroformate (FMOC-Cl) is widely used for derivatizing amino groups, producing derivatives that are detectable by both UV and fluorescence detectors. libretexts.orgnih.gov Other reagents like o-phthalaldehyde (B127526) (OPA), in the presence of a thiol, react specifically with primary amines to form fluorescent isoindole products. nih.gov

The choice of reagent and reaction conditions (e.g., pH, temperature, solvent) must be optimized to ensure complete and reproducible derivatization. Pre-column derivatization is the most common approach, where the reaction is completed before injecting the sample into the chromatograph. google.com

Interactive Table 1: Common Derivatizing Agents for HPLC Analysis of Amines

| Derivatizing Agent | Target Functional Group | Detection Method | Key Advantages |

| Dansyl Chloride (Dansyl-Cl) | Primary and Secondary Amines | Fluorescence, UV-Vis | Versatile, high ionization efficiency for LC-MS. nih.gov |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescence, UV-Vis | Useful under acidic chromatography conditions. libretexts.orgnih.gov |

| o-Phthalaldehyde (OPA) with thiol | Primary Amines | Fluorescence | Versatile, fluorogenic, chemistry can be fine-tuned. nih.gov |

| Di-tert-butyl dicarbonate (B1257347) (Boc anhydride) | Primary Amines | UV-Vis | Introduces a UV-absorbing group, simple procedure. google.com |

| Dabsyl Chloride (Dabsyl-Cl) | Primary and Secondary Amines | UV-Vis (Visible) | Good alternative for weakly acidic/basic conditions. nih.gov |

Derivatization for Gas Chromatography:

For GC analysis, derivatization is essential to increase the volatility and thermal stability of this compound. The presence of the amine group can lead to peak tailing and adsorption on the GC column. researchgate.net Common derivatization methods for amines in GC include silylation and acylation.

Silylation involves replacing the active hydrogen on the amine with a trimethylsilyl (B98337) (TMS) group, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). Acylation, using reagents such as trifluoroacetic anhydride (B1165640) (TFAA), introduces an acyl group. Both methods reduce the polarity of the molecule, thereby increasing its volatility and improving chromatographic performance. researchgate.net

Crystallographic Analysis and Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical as they influence its stability, solubility, bioavailability, and manufacturability. For this compound, understanding its crystal structure and solid-state behavior through crystallographic analysis is fundamental for its development.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, torsion angles, and the conformation of the molecule. It also reveals how molecules are arranged in the crystal lattice, including intermolecular interactions like hydrogen bonding and π-π stacking.

As of this writing, a specific single-crystal structure for this compound has not been deposited in major crystallographic databases. However, analysis of structurally similar compounds, such as 2-chloro-3-aminopyridine, can provide valuable insights into the likely structural features. nih.gov An SC-XRD analysis of the title compound would be expected to precisely define the geometry of the substituted pyridine ring and the conformation of the morpholine substituent. Of particular interest would be the intermolecular hydrogen bonding patterns involving the primary amine group and the nitrogen atoms of the pyridine and morpholine rings, which would govern the crystal packing.

Interactive Table 2: Illustrative Crystallographic Data for a Structurally Related Compound (2-Chloro-5-(chloromethyl)pyridine)

Note: This data is for a related pyridine derivative and is presented to illustrate the type of information obtained from a single-crystal X-ray diffraction study. researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 9.876(3) |

| c (Å) | 7.123(2) |

| β (°) | 107.54(3) |

| Volume (ų) | 693.3(4) |

| Z (molecules/unit cell) | 4 |

Polymorphism and Crystal Habit Studies

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. Different polymorphs of the same compound can have distinct physicochemical properties, including melting point, solubility, stability, and dissolution rate. mdpi.com For a pharmaceutical compound, identifying and controlling polymorphism is crucial, as an unintended polymorphic transformation can significantly impact the drug's efficacy and safety. The study of polymorphism for this compound would involve screening for different crystalline forms by recrystallization from various solvents under different conditions (e.g., temperature, evaporation rate). These forms would then be characterized using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). mdpi.commdpi.com

Crystal habit refers to the external morphology or shape of a crystal. wikipedia.org While the internal crystal structure is defined by the unit cell, the external habit is influenced by the crystallization conditions, particularly the solvent used and the presence of impurities. mdpi.comwikipedia.org Crystal habit affects important manufacturing properties like flowability, compaction, and filtration. researchgate.net For example, needle-like crystals often exhibit poor flow and processing characteristics, whereas more equant or tabular crystals are generally preferred for formulation development. researchgate.net A study on this compound would explore how different solvents can modify its crystal habit to optimize its handling and processing properties for downstream manufacturing.

Interactive Table 3: Influence of Solvent on Crystal Habit (General Examples)

| Solvent System | Potential Resulting Crystal Habit | Impact on Material Properties |

| Hexane | Needle-like | Poor flow, low bulk density. researchgate.net |

| Isopropanol | Elongated / Prismatic | Moderate flow and compaction. researchgate.net |

| Acetone / Ethyl Acetate | Tabular / Plate-like | Good flow, better plasticity and compaction. mdpi.com |

| Methanol (B129727) / Ethanol (B145695) | Polyhedral / Equant | Improved flow and compressibility. researchgate.net |

Theoretical and Computational Chemistry Studies of 5 Chloro 6 Morpholinopyridin 3 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Tautomeric Forms

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of properties, including optimized molecular geometry, electronic energies, and the distribution of molecular orbitals (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO).

For a molecule like 5-Chloro-6-morpholinopyridin-3-amine, DFT could be employed to determine the most stable tautomeric forms. Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. The relative energies of different possible tautomers can be calculated to predict their equilibrium populations. However, specific DFT studies on the tautomerism of this compound are not available in the reviewed literature.

Conformational Analysis and Energy Landscapes

The flexibility of the morpholine (B109124) ring and its bond to the pyridine (B92270) core in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis involves identifying the stable conformers and the energy barriers between them, which collectively form the molecule's potential energy landscape.

Computational methods can systematically explore this landscape to identify low-energy conformers. This information is crucial for understanding how the molecule might interact with its environment, including biological receptors. At present, there are no published studies detailing the conformational analysis and energy landscape of this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for studying the interactions of a molecule with other entities, particularly biological macromolecules like proteins.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is commonly used to predict the binding mode of a small molecule ligand to the active site of a target protein.

A molecular docking study of this compound would involve computationally placing the molecule into the binding site of a specific protein to predict its binding affinity and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. Such studies are invaluable for identifying potential biological targets and for lead optimization in drug design. A search of the scientific literature did not yield any specific molecular docking studies performed on this compound.

Molecular Dynamics Simulations of Compound-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. By simulating the movements of atoms and molecules, MD can offer insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the thermodynamics of the interaction.

An MD simulation of a this compound-protein complex would begin with the docked pose and simulate its behavior in a biologically relevant environment (e.g., in water with ions). This would allow for a more realistic assessment of the binding stability and the role of solvent in the interaction. No such molecular dynamics simulation studies for this specific compound have been reported in the available literature.

Cheminformatics and Virtual Screening Applications

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key application of cheminformatics where large libraries of compounds are computationally evaluated for their potential to bind to a biological target.